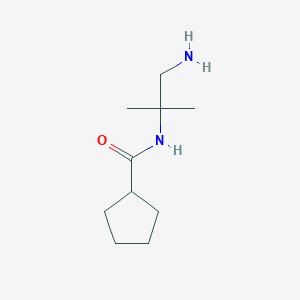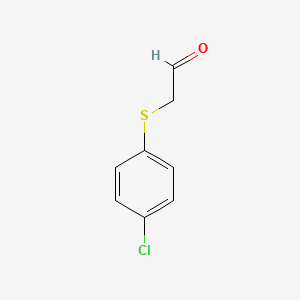![molecular formula C10H16O4 B13189716 7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13189716.png)
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid is an organic compound with a unique spiro structure. This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, with a carboxylic acid functional group attached to the spiro carbon. The presence of the spiro linkage imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of diols with aldehydes or ketones.
Spiro Linkage Formation: The spiro linkage is formed by reacting the dioxane ring with a suitable decane derivative under controlled conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and solvents to improve yield and purity.
Analyse Des Réactions Chimiques
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).
Applications De Recherche Scientifique
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spiro compounds and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The spiro structure may also interact with enzymes and receptors, modulating their activity. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid can be compared with other spiro compounds, such as:
7-Methyl-1,4-dioxaspiro[4.5]decane: Lacks the carboxylic acid group, resulting in different chemical reactivity and biological activity.
7-Methyl-1,6-dioxaspiro[4.5]decane: Has a different ring size, affecting its physical and chemical properties.
7-Methyl-7-vinyl-1,4-dioxaspiro[4.5]decane:
The uniqueness of this compound lies in its combination of a spiro structure with a carboxylic acid functional group, providing a versatile platform for chemical modifications and applications.
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-9(8(11)12)3-2-4-10(7-9)13-5-6-14-10/h2-7H2,1H3,(H,11,12) |
Clé InChI |
PNMDJPWSSFNGLY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1)OCCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13189636.png)


![1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13189666.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)
![(1Z)-N-Cyclopropyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13189682.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13189689.png)


![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)
amine](/img/structure/B13189698.png)


![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
